molecular formula C39H65NO14 B1674808 Leucomycin a5 CAS No. 18361-45-0

Leucomycin a5

Cat. No. B1674808
CAS RN: 18361-45-0
M. Wt: 771.9 g/mol
InChI Key: JZVYPSLDMXOITF-SVEPQRSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucomycin a5 is a metabolite from the leucomycin complex, which was originally isolated from S. kitasatoensis . It belongs to the class of macrolide antibiotics and has antimicrobial activity against a wide spectrum of pathogens .


Synthesis Analysis

The synthesis of Leucomycin a5 is quite complex. It involves the biosynthetic requirements for the production of highly crosslinked glycopeptide antibiotics . The crosslinking of the peptide backbone rigidifies the antibiotic peptide aglycone, allowing it to form a non-covalent complex with the dipeptide terminus of the cell wall precursor lipid II .


Molecular Structure Analysis

Leucomycin a5 has a chemical formula of C39H65NO14 . Its exact mass is 771.44 and its molecular weight is 771.942 .


Chemical Reactions Analysis

Leucomycin A5 was treated with Collins reagent (CrO3-pyridine) in the presence of water (13%) to provide 9-dehydroleucomycin A5 (II) in 95% yield . The formyl group was internally protected by the reaction of II with acetic .


Physical And Chemical Properties Analysis

Leucomycin a5 is a solid substance . It is soluble in ethanol and acetone, but almost insoluble in water .

Scientific Research Applications

Leucomycin A5 is a major metabolite of the leucomycin complex, a family of closely related macrocyclic lactone antibiotics produced by Streptomyces kitasatoensis . It has been found to be active against a variety of Gram-positive and Gram-negative bacteria .

  • Application Summary : Leucomycin A5 is used as an antibiotic in the field of microbiology. It is part of the leucomycin complex and is produced by Streptomyces kitasatoensis . It has been found to be effective against a variety of bacteria .
  • Methods of Application : As an antibiotic, Leucomycin A5 would typically be applied to bacterial cultures in a laboratory setting to study its effects on bacterial growth and survival .
  • Results or Outcomes : Leucomycin A5 has been found to be active against a variety of Gram-positive and Gram-negative bacteria, but not against K. pneumoniae, S. typhimurium, or E. coli . It is also active against penicillin-susceptible and -resistant S. pyogenes and S. faecalis .
  • Animal Health Product
    • Application Summary : Leucomycin A5, as part of the leucomycin complex (also known as kitasamycin), is used as an animal health product . It is used for the control of various bacteria, including Gram-positive bacteria, Gram-negative cocci, leptospira, and mycoplasma .
    • Methods of Application : In the field of veterinary medicine, Leucomycin A5 would typically be administered orally or injected, depending on the specific needs of the animal and the nature of the infection .
    • Results or Outcomes : The use of Leucomycin A5 in animals can help control a variety of bacterial infections, contributing to the overall health and well-being of the animal .

Future Directions

Leucomycin a5, as a member of the glycopeptide antibiotics, has a significant role in the fight against resistant bacteria . The development of new glycopeptides and the improvement of the existing ones are crucial for future medical treatments .

properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVYPSLDMXOITF-MJRCUCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin a5

CAS RN

18361-45-0
Record name Leucomycin A5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUCOMYCIN A5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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